molecular formula C11H21N3O B590665 (S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine CAS No. 134870-63-6

(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine

Cat. No.: B590665
CAS No.: 134870-63-6
M. Wt: 211.309
InChI Key: JZLVCDXBWITZMJ-JTQLQIEISA-N
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Description

(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethoxy group, an isopropyl group, and a pyrazinamine core. Its stereochemistry is defined by the (6S) configuration, which plays a crucial role in its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazinamine Core: The initial step involves the formation of the pyrazinamine core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction. This step involves the reaction of the pyrazinamine intermediate with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.

    Introduction of the Isopropyl Group: The isopropyl group is introduced through an alkylation reaction. This can be achieved by reacting the intermediate with isopropyl bromide in the presence of a strong base like sodium hydride.

    N,N-Dimethylation: The final step involves the N,N-dimethylation of the pyrazinamine core. This can be accomplished by reacting the intermediate with formaldehyde and formic acid under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6S)-5-Methyltetrahydrofolic acid: A folate derivative with similar stereochemistry.

    (6S)-5,6,7,8-Tetrahydrofolic acid: Another folate derivative with a similar core structure.

    (6S)-5-Methyltetrahydrofolate-Calcium: A calcium salt of a similar compound used in supplements.

Uniqueness

(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

134870-63-6

Molecular Formula

C11H21N3O

Molecular Weight

211.309

IUPAC Name

(5S)-6-ethoxy-N,N-dimethyl-5-propan-2-yl-2,5-dihydropyrazin-3-amine

InChI

InChI=1S/C11H21N3O/c1-6-15-11-10(8(2)3)13-9(7-12-11)14(4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1

InChI Key

JZLVCDXBWITZMJ-JTQLQIEISA-N

SMILES

CCOC1=NCC(=NC1C(C)C)N(C)C

Synonyms

Pyrazinamine, 5-ethoxy-3,6-dihydro-N,N-dimethyl-6-(1-methylethyl)-, (S)- (9CI)

Origin of Product

United States

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